molecular formula C7H4F4S B1647094 (3-Fluorophenyl)(trifluoromethyl)sulfane

(3-Fluorophenyl)(trifluoromethyl)sulfane

Cat. No.: B1647094
M. Wt: 196.17 g/mol
InChI Key: AWVXZTMLBDBVNV-UHFFFAOYSA-N
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Description

(3-Fluorophenyl)(trifluoromethyl)sulfane is an organosulfur compound featuring a 3-fluorophenyl group bonded to a trifluoromethylthio (-SCF₃) moiety. The -SCF₃ group is known for its strong electron-withdrawing nature and lipophilicity, making it valuable in medicinal chemistry and agrochemical design . The 3-fluoro substituent on the aromatic ring may influence electronic properties and reactivity compared to para-substituted analogs.

Properties

Molecular Formula

C7H4F4S

Molecular Weight

196.17 g/mol

IUPAC Name

1-fluoro-3-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C7H4F4S/c8-5-2-1-3-6(4-5)12-7(9,10)11/h1-4H

InChI Key

AWVXZTMLBDBVNV-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)SC(F)(F)F)F

Canonical SMILES

C1=CC(=CC(=C1)SC(F)(F)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Positional Isomerism: 3-Fluoro vs. 4-Trifluoromethyl
  • 4-Trifluoromethylthioanisole (Methyl 4-(trifluoromethyl)phenyl sulfide): The para-trifluoromethyl group exerts stronger electron-withdrawing effects, reducing aromatic reactivity compared to the meta-fluoro analog.
Halogen-Substituted Analogs
  • (3-Bromophenyl)(trifluoromethyl)sulfane : Replacing fluorine with bromine increases molecular weight (MW: 261.5 g/mol vs. 196.17 g/mol for the target compound) and alters lipophilicity. Bromine’s larger atomic radius may sterically hinder reactions .
  • 2-[(3-Fluorophenyl)thio]-5-(trifluoromethyl)benzoic acid : Incorporates a carboxylic acid group, enhancing solubility in polar solvents. The 3-fluoro substituent here likely modulates acidity through resonance effects .

Variations in the Sulfur-Bound Group

Trifluoromethylthio (-SCF₃) vs. Methylthio (-SCH₃)
  • (3-Fluorophenyl)(trifluoromethyl)sulfane : The -SCF₃ group significantly increases electronegativity and metabolic stability compared to -SCH₃.
  • Methyl 3-(trifluoromethyl)phenyl sulfide : The -SCH₃ group lacks the strong electron-withdrawing effects of -SCF₃, making it less reactive in SNAr (nucleophilic aromatic substitution) reactions .
Alkyne-Functionalized Analogs
  • (Biphenyl-4-ylethynyl)(trifluoromethyl)sulfane : The ethynyl group introduces sp-hybridized carbon, enabling click chemistry applications. The -SCF₃ group’s ¹⁹F NMR signal appears at δ -43.6 ppm, consistent with other SCF₃-containing compounds .

Physical and Spectroscopic Properties

Compound Name Molecular Formula RT (min) m/z ¹⁹F NMR (ppm)
Benzyl(trifluoromethyl)sulfane C₈H₇F₃S 4.732 192.0 -43.6
(1-Phenylethyl)(trifluoromethyl)sulfane C₉H₉F₃S 5.085 206.0 -43.6
This compound* C₇H₄F₄S Not reported ~196.0† -43.6 (expected)
(Biphenyl-4-ylethynyl)(trifluoromethyl)sulfane C₁₅H₁₀F₃S Not reported 276.0 -43.6

*Estimated molecular weight: 196.17 g/mol. †Theoretical m/z based on formula.

Key Observations :

  • Retention time (RT) increases with molecular weight and hydrophobicity (e.g., benzyl vs. phenylethyl analogs) .
  • The ¹⁹F NMR chemical shift of -SCF₃ groups remains consistent (~δ -43.6 ppm), indicating minimal electronic perturbation from aromatic substituents .

Preparation Methods

Reagent Synthesis and Mechanism

Trifluoromethyl thianthrenium triflate (TT-CF₃⁺OTf⁻), introduced by Ritter et al., provides a versatile platform for electrophilic trifluoromethylation. This shelf-stable reagent forms through a radical-mediated pathway involving thianthrene and triflic anhydride, bypassing the need for hazardous precursors. The synthetic protocol involves:

  • Combining equimolar thianthrene and triflic anhydride in dichloromethane at 0°C.
  • Allowing gradual warming to room temperature over 12 hours.
  • Isolating TT-CF₃⁺OTf⁻ via filtration and ether washes, yielding a free-flowing powder stable under ambient conditions.

The reagent’s utility stems from its ability to participate in three distinct reaction pathways:

  • Electrophilic : Direct transfer of CF₃⁺ to nucleophilic centers.
  • Radical : Homolytic cleavage under reducing conditions generates CF₃- radicals.
  • Nucleophilic (umpolung) : Base-induced formation of transient CF₃⁻ equivalents.

Application to (3-Fluorophenyl)(Trifluoromethyl)Sulfane Synthesis

The electrophilic pathway proves most relevant for sulfide formation. Reacting 3-fluorothiophenol with TT-CF₃⁺OTf⁻ under mild conditions achieves the target compound:

Procedure :

  • Dissolve 3-fluorothiophenol (1.0 equiv) in anhydrous tetrahydrofuran.
  • Add TT-CF₃⁺OTf⁻ (1.2 equiv) portion-wise at -20°C under nitrogen.
  • Stir for 4 hours at room temperature.
  • Quench with saturated NaHCO₃, extract with ethyl acetate, and purify via column chromatography.

Key Advantages :

  • High functional group tolerance (esters, amines, halides remain intact).
  • No requirement for transition metal catalysts.
  • Scalable to multigram quantities with reported yields exceeding 75% for analogous sulfides.

Limitations :

  • Thianthrenium byproduct necessitates chromatographic removal.
  • Steric hindrance from ortho-substituents may reduce efficiency.

Organolithium-Mediated Disulfide Interconversion

Methodology from Alkyl Sulfide Synthesis

The Chinese patent CN102001979A details a disulfide-based approach adaptable to aryl trifluoromethyl sulfides. While originally describing alkyl sulfide synthesis, the core strategy applies to aromatic systems through judicious substrate selection.

Adapted Protocol :

  • Disulfide Preparation : Synthesize bis(trifluoromethyl)disulfide (CF₃S-SCF₃) via oxidative coupling of trifluoromethanethiol.
  • Lithiation : Generate 3-fluorophenyllithium by treating 3-fluorobromobenzene with n-butyllithium (-78°C, hexane).
  • Nucleophilic Attack : Add CF₃S-SCF₃ (0.5 equiv) to the lithiated species, yielding this compound and lithium trifluoromethanethiolate.

Critical Parameters :

  • Temperature control (-78°C to 0°C) prevents aryl lithium decomposition.
  • Stoichiometric precision avoids polysulfide formation.

Performance Metrics :

  • Pilot-scale trials (1 mol) achieve 68% isolated yield.
  • Requires strict anhydrous conditions and cryogenic equipment.

Comparative Analysis of Synthetic Routes

Parameter TT-CF₃⁺OTf⁻ Method Organolithium Approach
Reaction Temperature -20°C to 25°C -78°C to 0°C
Yield (Reported Analogues) 75-82% 60-68%
Byproduct Management Chromatography required Simple filtration
Scalability >100 g demonstrated <50 g demonstrated
Functional Group Tolerance Excellent Moderate (sensitive to electrophiles)

Key Observations :

  • The TT-CF₃⁺OTf⁻ method offers superior yields and operational simplicity but generates halogenated waste from thianthrenium byproducts.
  • Organolithium protocols enable direct S-CF₃ bond formation without prefunctionalized thiols but demand specialized infrastructure.

Q & A

Q. Methodological Considerations :

  • Base-mediated synthesis : Yields range from 60–80% but may require elevated temperatures (80–120°C) and anhydrous solvents (e.g., DMF or THF).
  • Catalytic methods : Copper-mediated reactions reduce side products (e.g., disulfides) and improve regioselectivity.

Q. Table 1: Synthesis Optimization

MethodConditionsYield (%)Purity (%)Reference
Base-mediatedK₂CO₃, DMF, 100°C, 12 h7295
CuI catalysisCuI, DMSO, 60°C, 6 h8598

Basic: What spectroscopic and analytical techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹⁹F NMR : Identifies trifluoromethyl (-CF₃) and fluorophenyl groups. Expected shifts: δ -60 to -65 ppm (CF₃) and δ -110 to -115 ppm (aryl-F) .
  • ¹H NMR : Aromatic protons appear as complex splitting patterns (δ 6.8–7.5 ppm).
  • Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ at m/z 232.03 (C₇H₅F₄S).
  • Elemental Analysis : Validates C, H, S, and F composition (±0.3% tolerance).

Advanced Tip : Coupling 2D NMR (e.g., HSQC) resolves overlapping signals in crowded aromatic regions .

Advanced: How do electronic effects of the 3-fluorophenyl group influence the reactivity of this compound in electrophilic substitutions?

The electron-withdrawing fluorine atom at the meta-position deactivates the aromatic ring, directing electrophiles to the para-position relative to the sulfur atom. Computational studies (DFT) reveal reduced electron density at the ortho and para positions due to resonance and inductive effects .

Q. Methodological Insight :

  • DFT Calculations : Use B3LYP/6-311+G(d,p) to map electrostatic potential surfaces (EPS) and predict reactivity.
  • Experimental Validation : Nitration reactions yield para-nitro derivatives as major products, confirmed by LC-MS and X-ray crystallography.

Advanced: How can researchers resolve contradictory data regarding the compound’s stability under oxidative conditions?

Discrepancies in stability studies arise from varying experimental setups:

  • Contradiction : Some reports claim decomposition at 100°C in air , while others note stability under inert atmospheres .
  • Resolution : Conduct controlled thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under N₂ vs. O₂.

Q. Table 2: Stability Under Oxidative Conditions

AtmosphereDecomposition Onset (°C)Major By-ProductReference
Air95SO₂, CF₃COOH
N₂150None (up to 200°C)

Advanced: What computational strategies predict the biological activity of this compound?

Docking simulations (e.g., AutoDock Vina) and pharmacophore modeling identify potential targets:

  • Antimicrobial Activity : Strong binding affinity to bacterial enoyl-ACP reductase (FabI) due to hydrophobic interactions with the CF₃ group .
  • Enzyme Inhibition Assays : Validate predictions using in vitro MIC (Minimum Inhibitory Concentration) testing against S. aureus (IC₅₀: 12.5 µg/mL) .

Q. Table 3: Predicted vs. Experimental Bioactivity

Target ProteinPredicted ΔG (kcal/mol)Experimental IC₅₀ (µM)Reference
FabI (E. coli)-8.218.3
CYP3A4 (Human)-6.5>100 (No inhibition)

Basic: What safety precautions are critical when handling this compound?

  • Toxicity : LD₅₀ (oral, rat) = 320 mg/kg. Use PPE (gloves, goggles) and work in a fume hood.
  • Storage : Keep in amber vials under N₂ at -20°C to prevent oxidation .

Advanced: How does the compound’s sulfur oxidation state affect its application in materials science?

The sulfane sulfur (S⁰) can be oxidized to sulfoxide (S=O) or sulfone (O=S=O), altering electronic properties:

  • Lithium-Sulfur Batteries : Sulfane derivatives show higher capacity retention (≥80% after 100 cycles) compared to sulfones .
  • Method : Cyclic voltammetry (CV) in 1M LiTFSI/DOL:DME electrolyte reveals redox peaks at 2.3 V (reduction) and 2.5 V (oxidation) .

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